4-hydroxy-3,3-dimethylpyrrolidin-2-one
Description
4-Hydroxy-3,3-dimethylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a hydroxyl group at the 4-position and two methyl groups at the 3-position of the pyrrolidine ring. This compound is part of a broader class of polychlorinated pyrrolidinones isolated from marine sponges, such as Lamellodysidea herbacea, where it exhibits structural features that influence its biological activity and chemical reactivity .
Properties
CAS No. |
1936484-87-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,3-dimethylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-2,2-dimethylpentanoic acid.
Acetylation: The amino group of 4-amino-2,2-dimethylpentanoic acid is acetylated using acetic anhydride to form 4-amino-2,2-dimethylpentanamide.
Oxidation: The amide is then oxidized under specific conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
4-hydroxy-3,3-dimethylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as a solvent and reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and their implications:
Key Observations from Comparative Studies
Steric and Electronic Effects: The 3,3-dimethyl groups in this compound confer steric hindrance, reducing susceptibility to enzymatic degradation compared to non-methylated analogs like 4-hydroxypyrrolidin-2-one . Chlorinated derivatives (e.g., Dysidamide C) exhibit higher molecular weight and lipophilicity, favoring membrane permeability but limiting aqueous solubility .
Functional Group Influence: The hydroxyl group at position 4 enables hydrogen bonding, critical for interactions with enzymes or receptors. Its absence (e.g., in 3,3-dimethylpyrrolidin-2-one) diminishes such interactions . Amino-substituted analogs (e.g., 3-amino-4,4-dimethylpyrrolidin-2-one) shift biological activity toward antibacterial applications due to altered charge distribution .
Biological Activity: this compound’s marine sponge-derived analogs (e.g., Dysidamide E) demonstrate unique bioactivity profiles, likely due to combined hydroxyl, methyl, and halogen substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
